molecular formula C20H22ClN5O2S B6584509 N-[(4-chlorophenyl)methyl]-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1251613-55-4

N-[(4-chlorophenyl)methyl]-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Katalognummer: B6584509
CAS-Nummer: 1251613-55-4
Molekulargewicht: 431.9 g/mol
InChI-Schlüssel: HFWVTVXZQNMDCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-[(4-chlorophenyl)methyl]-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide belongs to the 1,2,4-triazolo[4,3-a]pyrazine class, characterized by a bicyclic heteroaromatic core. Its structure includes:

  • A cyclohexylsulfanyl group at position 8 of the triazolo-pyrazine ring.
  • An acetamide moiety at position 2, substituted with a 4-chlorobenzyl group.

Its analogs, however, exhibit variations in substituents that influence physicochemical properties and reactivity .

Eigenschaften

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O2S/c21-15-8-6-14(7-9-15)12-23-17(27)13-26-20(28)25-11-10-22-19(18(25)24-26)29-16-4-2-1-3-5-16/h6-11,16H,1-5,12-13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWVTVXZQNMDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-[(4-chlorophenyl)methyl]-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A 4-chlorophenyl group
  • A cyclohexylsulfanyl moiety
  • A triazolo-pyrazin framework

This unique combination of functional groups may contribute to its biological efficacy.

Anticancer Activity

Research indicates that compounds with similar structural characteristics exhibit significant anticancer properties. For instance, derivatives with chlorophenyl substitutions have shown enhanced cytotoxicity against various cancer cell lines. Specifically, compounds with a 4-chlorophenyl group have demonstrated potent activity against HeLa and MCF-7 cell lines, suggesting that the presence of this substituent may enhance the overall cytotoxic effect .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored. Studies on related triazole derivatives indicate that they possess moderate to good activity against various bacterial strains. For example, compounds structurally related to N-[(4-chlorophenyl)methyl]-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide have shown effectiveness against pathogens such as Staphylococcus aureus and Enterococcus faecalis .

Case Studies

  • Cytotoxicity Evaluation : In a study assessing the cytotoxic effects of various derivatives, it was found that compounds with phenyl and 4-chlorophenyl groups exhibited the highest cytotoxicity against both HeLa and MCF-7 cell lines. The compound K5 from this study demonstrated superior potency compared to others tested .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties of triazole derivatives found that certain compounds displayed significant activity against gram-positive bacteria. The presence of the cyclohexylsulfanyl group was noted as a contributing factor to enhanced antimicrobial efficacy .

Data Tables

Activity Type Cell Line/Organism Compound Tested Activity Level
AnticancerHeLaN-[(4-chlorophenyl)methyl]-...High
AnticancerMCF-7N-[(4-chlorophenyl)methyl]-...High
AntimicrobialStaphylococcus aureusTriazole DerivativeModerate
AntimicrobialEnterococcus faecalisTriazole DerivativeModerate

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Key structural analogs differ in:

Sulfanyl Group : The target’s cyclohexylsulfanyl group contrasts with aromatic sulfanyl substituents (e.g., 4-chlorobenzyl) in analogs.

Acetamide Substituent: The target’s 4-chlorobenzyl group is replaced by methoxybenzyl, dimethylphenyl, or phenoxy groups in analogs.

Table 1: Structural and Physicochemical Comparison
Compound Sulfanyl Group Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound Cyclohexyl 4-Chlorobenzyl C₂₂H₂₂ClN₅O₂S 468.0*
4-Chlorobenzyl 4-Methoxybenzyl C₂₂H₂₀ClN₅O₃S 469.94
4-Chlorobenzyl 2,5-Dimethylphenyl C₂₃H₂₁ClN₅O₂S 482.96*
Phenoxy C₁₉H₁₆N₆O₃ 376.37 260–263

*Calculated based on structural data.

Impact of Substituents on Physicochemical Properties

  • Cyclohexylsulfanyl vs. Aromatic Sulfanyl :
    The cyclohexyl group in the target compound introduces aliphatic bulkiness , likely increasing lipophilicity compared to aromatic sulfanyl groups in analogs (e.g., 4-chlorobenzyl in –3). This may enhance membrane permeability but reduce aqueous solubility .
  • 4-Methoxybenzyl () and 2,5-dimethylphenyl () substituents are electron-donating, which could alter electronic density and reactivity . The phenoxy group in introduces polarity, reflected in its lower molecular weight and higher melting point (260–263°C) .

Spectroscopic Data and Structural Confirmation

  • IR Spectroscopy : Analogs in show characteristic peaks for C≡N (2214 cm⁻¹) and C=O (1664 cm⁻¹), consistent with the triazolo-pyrazine core and acetamide functionality .
  • NMR : and highlight distinct aromatic proton environments (e.g., δ 7.00–7.92 ppm for methoxybenzyl in ), confirming substituent identities .

Research Findings and Implications

Synthetic Yields : High yields (94–95%) in suggest efficient coupling reactions for triazolo-pyrazine derivatives, though substituent steric effects (e.g., cyclohexyl) may require optimization for the target compound .

Thermal Stability: The elevated melting point of ’s phenoxy-substituted analog (260–263°C) suggests that polar groups enhance crystallinity, a property the target compound may lack due to its aliphatic sulfanyl group .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.